molecular formula C10H10ClFO B7848280 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one

Cat. No.: B7848280
M. Wt: 200.64 g/mol
InChI Key: SCMDPNOOARDGQZ-UHFFFAOYSA-N
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Description

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one is an organic compound characterized by the presence of a chloro and fluoro substituent on a phenyl ring, attached to a methylpropanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 3-chloro-4-fluorobenzene with 2-methylpropanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods: On an industrial scale, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the ketone group to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro and fluoro substituents on the phenyl ring can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace these halogens under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Sodium methoxide in methanol for nucleophilic aromatic substitution.

Major Products Formed:

    Oxidation: Formation of 3-chloro-4-fluorobenzoic acid.

    Reduction: Formation of 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-ol.

    Substitution: Formation of 3-methoxy-4-fluorophenyl derivatives.

Scientific Research Applications

1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a precursor in the synthesis of drug candidates targeting various diseases.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one exerts its effects depends on its application. In biological systems, it may interact with specific enzymes or receptors, altering their activity and leading to therapeutic effects. The molecular targets and pathways involved can vary, but typically include interactions with proteins involved in metabolic or signaling pathways.

Comparison with Similar Compounds

    1-(3-Chloro-4-fluorophenyl)-2-propanone: Similar structure but lacks the methyl group on the propanone moiety.

    1-(3-Chloro-4-fluorophenyl)-2-butanone: Similar structure with an additional carbon in the alkyl chain.

    1-(3-Chloro-4-fluorophenyl)-2-methylbutan-1-one: Similar structure with a longer alkyl chain.

Uniqueness: 1-(3-Chloro-4-fluorophenyl)-2-methylpropan-1-one is unique due to its specific substitution pattern on the phenyl ring and the presence of a methyl group on the propanone moiety. This combination of features can influence its reactivity and the types of reactions it undergoes, making it a valuable compound in synthetic chemistry and various applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

1-(3-chloro-4-fluorophenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10ClFO/c1-6(2)10(13)7-3-4-9(12)8(11)5-7/h3-6H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCMDPNOOARDGQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)C1=CC(=C(C=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10ClFO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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